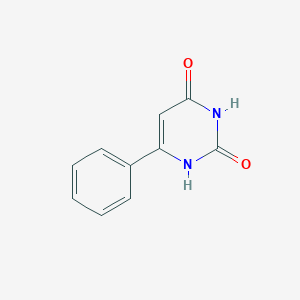

6-Phenyluracil

Overview

Description

Synthesis Analysis

The synthesis of 6-Phenyluracil derivatives has been explored through various methods. One approach involves the reaction of tris(trimethylsilyl)6-aminouracil with alkyl- and arylalkyl halogenides, leading to 3-substituted 6-aminouracil derivatives in a process catalyzed by AlCl3 or iodine, offering a general access to these compounds (Müller, 1991). Another method for synthesizing this compound derivatives utilizes the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids, demonstrating significant cytostatic activity in various cell lines (Hocek et al., 2000).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been extensively studied, providing insights into their properties and interactions. For instance, spectral and magnetic properties analyses have been conducted on phenylazo-6-aminouracil complexes, revealing their octahedral geometry and the modes of interactions between ligands and metals (Masoud et al., 2004).

Chemical Reactions and Properties

This compound participates in various chemical reactions, contributing to its versatile applications. A notable reaction is the FeCl3·6H2O catalyzed domino reaction of 6-aminouracils with water and aldehydes, leading to the efficient synthesis of 5-alkyl/arylidenebarbituric acids, showcasing the compound's reactivity and potential for creating diverse chemical structures (Kalita et al., 2014).

Physical Properties Analysis

The physical properties of this compound derivatives, such as stability and crystalline structure, are crucial for their application in various domains. For example, the synthesis and stability of 6-amino-5-thioformyluracils have been explored, revealing the influence of the 6-amino group on the C=S bond length and the overall stability of the compounds (Hirota et al., 1996).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with other compounds, have been the subject of extensive research. The regioselective synthesis of 6-alkyl- and 6-aryluracils showcases the compound's versatility and potential for generating a wide array of derivatives with various functional groups (Rajapaksha et al., 2017).

Scientific Research Applications

Inhibition of DNA Polymerase III in Bacillus subtilis : 6-Phenyluracil derivatives, such as 6-anilinouracils, have been found to be potent inhibitors of the replication-specific enzyme DNA polymerase III in Bacillus subtilis. The effectiveness of these inhibitors is influenced by the substituents on the phenyl ring, with small alkyl groups or halogens in certain positions enhancing activity (Wright & Brown, 1980).

Synthesis of Modified Nucleobases : this compound has been used in the synthesis of modified uracil and cytosine nucleobases. Microwave-assisted methods have been employed to synthesize various modified nucleobases, including this compound, under solvent-free conditions (Burgula et al., 2012).

Anti-HIV Activity : Compounds such as 6-benzyl-5-phenyluracil have shown moderate activity in inhibiting HIV-1 reverse transcriptase, an enzyme crucial for the replication of HIV (Larsen et al., 2001).

Rearrangement into 6-Aminouracils : 5-Cyano-1-phenyluracil derivatives can undergo rearrangement with amines and hydroxide ion to form 6-aminouracils, highlighting the chemical versatility of this compound compounds (Hirota et al., 1989).

Anticoccidial Activity : Derivatives of 6-azauracil, including this compound compounds, have been found to possess significant anticoccidial activity, which is useful in treating parasitic infections in poultry (Miller & Chappel, 1983).

Antimicrobial Activity : Certain this compound derivatives have demonstrated strong inhibitory activities against gram-positive bacteria and fungi, including strains like Micrococcus lutea and Staphylococcus aureus (Nagamatsu et al., 1993).

Prostate Cancer Cytotoxic Agents : 6-aminouracil has been used to synthesize compounds with potential as prostate cancer cytotoxic agents, demonstrating the therapeutic potential of this compound derivatives in oncology (Sarg & El-Shaer, 2014).

Facile Arylation via C–H Bond Activation : this compound derivatives have been synthesized through direct C–H bond activation, demonstrating the chemical versatility and potential for diverse applications in synthesis and drug development (Cheng et al., 2013).

Mechanism of Action

Target of Action

More research is needed to identify the specific molecular targets of this compound and their roles in biological systems .

Mode of Action

It is known that many uracil derivatives interact with their targets by binding to active sites or allosteric sites, leading to changes in the target’s function .

Biochemical Pathways

Given the structural similarity of this compound to other uracil derivatives, it is possible that it may influence pathways involving pyrimidine metabolism .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Phenyluracil are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is likely that the compound’s effects vary with dosage, potentially leading to threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

It is likely that the compound is involved in various metabolic pathways, potentially interacting with enzymes or cofactors and influencing metabolic flux or metabolite levels .

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is likely that the compound is localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .

properties

IUPAC Name |

6-phenyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-9-6-8(11-10(14)12-9)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSMAVULYUCSMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158114 | |

| Record name | 6-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13345-09-0 | |

| Record name | 6-Phenyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13345-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

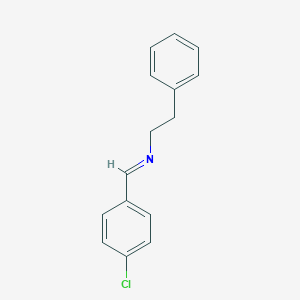

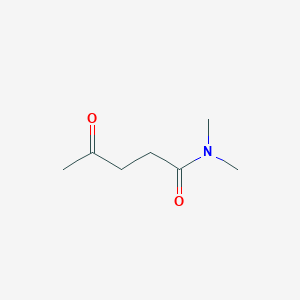

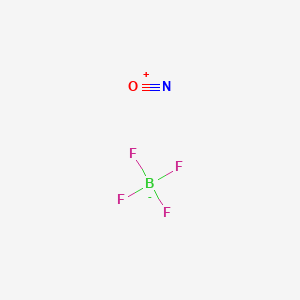

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

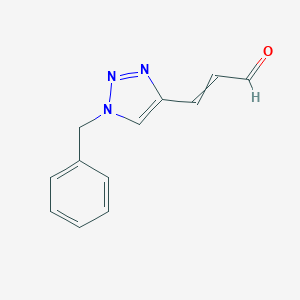

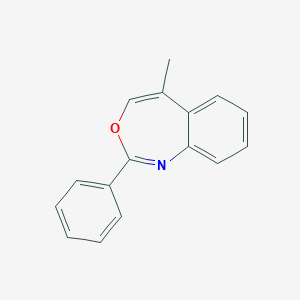

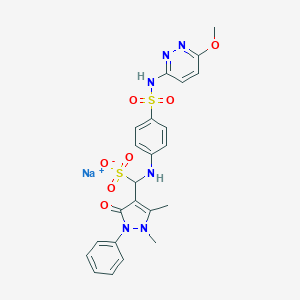

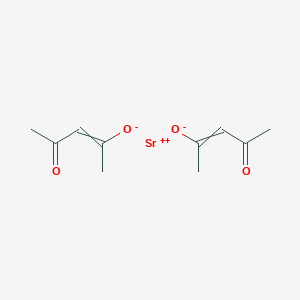

Feasible Synthetic Routes

Q & A

Q1: What are the major photochemical reactions 6-phenyluracil can undergo?

A1: this compound exhibits interesting photochemical behavior. In neutral solutions, 5-diazo-6-phenyluracil undergoes a photochemical Wolff rearrangement. [] Additionally, this compound can form photodimers under certain irradiation conditions. The molecular structures of these photodimers have been elucidated. []

Q2: Are there any studies investigating the potential applications of this compound derivatives?

A3: Research on 5-diazo-6-phenyluracil demonstrates its utility in synthesizing alkyl 5-phenyl-2-oxo-4-imidazoline-4-carboxylic acid derivatives via photochemical Wolff rearrangement. [] This suggests potential applications of this compound derivatives in synthetic chemistry and possibly medicinal chemistry, as imidazoline derivatives are known for various biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)

![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)